BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to N-
Propylsalicylamide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: N-Propylsalicylamide
CAS No.: 7461-94-1
Cat. No.: B6618078
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-propylsalicylamide (2-hydroxy-N-
propylbenzamide), a salicylic acid derivative with potential applications in medicinal chemistry
and drug development. This document delves into its chemical identity, synthesis, and known
biological context, offering a technical resource for professionals in the field.

Chemical Identity and Key Identifiers

N-propylsalicylamide is a compound in which the carboxyl group of salicylic acid is replaced
by an N-propylcarboxamide group. This structural modification significantly alters the
physicochemical properties of the parent molecule, influencing its biological activity.
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Identifier Value Source
PubChem CID 81966 PubChem
ChemSpider ID 73932 ChemSpider
IUPAC Name 2-hydroxy-N-propylbenzamide PubChem
Molecular Formula C10H13NO2 PubChem
Molecular Weight 179.22 g/mol PubChem
SMILES CCCNC(=0O)clcccceclO PubChem

InChl=1S/C10H13NO2/c1-2-7-
InChl 11-10(13)8-5-3-4-6-9(8)12/h3-  PubChem
6,12H,2,7H2,1H3,(H,11,13)

Synthesis of N-Propylsalicylamide

The synthesis of N-propylsalicylamide can be achieved through the amidation of a salicylic
acid precursor with n-propylamine. A common and effective laboratory-scale method involves
the reaction of methyl salicylate with n-propylamine.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of n-
propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester
group in methyl salicylate. This leads to the displacement of the methoxy group and the
formation of the more thermodynamically stable amide bond. The reaction is typically carried
out at elevated temperatures to drive it to completion.

Caption: Synthesis of N-propylsalicylamide from methyl salicylate and n-propylamine.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of N-propylsalicylamide.

Materials:
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» Methyl salicylate

e n-Propylamine

e Round-bottom flask

e Reflux condenser

e Heating mantle

e Separatory funnel

» Rotary evaporator

e Solvents for extraction and purification (e.g., ethyl acetate, hexane)
e Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

e Reaction Setup: In a round-bottom flask, combine methyl salicylate (1.0 equivalent) with an
excess of n-propylamine (e.g., 2-3 equivalents). The use of excess amine helps to drive the
reaction towards the product.

o Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction
progress can be monitored by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess n-propylamine under reduced pressure using a rotary evaporator.

o Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and
transfer it to a separatory funnel. Wash the organic layer sequentially with a dilute acid
solution (e.g., 1 M HCI) to remove any remaining amine, followed by a saturated sodium
bicarbonate solution to remove any unreacted salicylic acid, and finally with brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent using a rotary evaporator to obtain the crude product.
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 Purification: The crude N-propylsalicylamide can be purified by recrystallization from a
suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica

gel.

Physicochemical and Spectroscopic Data

Accurate physicochemical and spectroscopic data are crucial for the identification and
characterization of N-propylsalicylamide.

Predicted Physicochemical Properties:

Property Value Source

Melting Point 83-86 °C ENAHANCE
Boiling Point 321.4+11.0 °C at 760 mmHg ENAHANCE
Density 1.1+0.1 g/cm3 ENAHANCE
pKa 10.03+0.10 ENAHANCE
LogP 2.29 ENAHANCE

Expected Spectroscopic Features:

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl
group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl,
and a triplet for the methylene group attached to the nitrogen), aromatic protons, and the
amide and hydroxy! protons.

e 13C NMR: The carbon NMR spectrum should display signals for the three distinct carbons of
the propyl group, the carbons of the benzene ring, and the carbonyl carbon.

e IR Spectroscopy: The infrared spectrum will likely exhibit a broad absorption band for the O-
H stretch of the phenolic hydroxyl group, N-H stretching and bending vibrations for the
secondary amide, a strong C=0 stretching absorption for the amide carbonyl, and C-H
stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
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Potential Biological Activity and Applications

Salicylamide and its derivatives are known to possess a range of biological activities, including
analgesic, anti-inflammatory, and antipyretic properties. The mechanism of action for many
salicylates is linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in
the synthesis of prostaglandins.

The N-propyl substitution in N-propylsalicylamide may modulate its biological activity and
pharmacokinetic profile compared to salicylamide. This modification could influence its ability to
cross biological membranes and interact with target enzymes or receptors. As such, N-
propylsalicylamide is a compound of interest for further investigation in drug discovery
programs, particularly in the development of novel anti-inflammatory and analgesic agents.

Conclusion

N-propylsalicylamide is a readily synthesizable derivative of salicylic acid. This guide provides
a foundational understanding of its chemical identity, a practical protocol for its synthesis, and
an overview of its potential biological relevance. The information presented here is intended to
support researchers and drug development professionals in their exploration of this and related
compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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